REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:7]([Br:10])=[CH:8][N:9]=1)[C:5]#[N:6].C([O-])(O)=O.[Na+].Cl[CH2:17][CH:18]=O>CCO>[Br:10][C:7]1[C:4]([C:5]#[N:6])=[CH:3][C:2]2[N:9]([CH:17]=[CH:18][N:1]=2)[CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C#N)C(=CN1)Br
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 14 h
|
Duration
|
14 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (5×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, [hexane/DCM 1:1]/TBME 95:5→3:7)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC=2N(C1)C=CN2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.4 mmol | |
AMOUNT: MASS | 2.97 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |